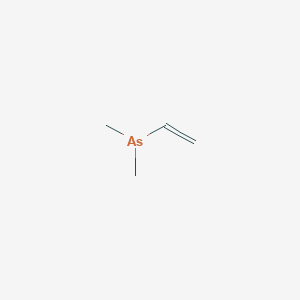

Arsine, dimethylvinyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arsine, dimethylvinyl- (DMVA) is a colorless, flammable, and highly toxic gas that is widely used in the semiconductor industry for the production of microchips and other electronic devices. Despite its toxic nature, DMVA is an important reagent in organic synthesis and has been extensively studied for its potential applications in medical research. In

Wissenschaftliche Forschungsanwendungen

Arsine, dimethylvinyl- has been widely used as a reagent in organic synthesis for the preparation of various compounds, including heterocyclic compounds, organometallic compounds, and phosphorus-containing compounds. Arsine, dimethylvinyl- has also been studied for its potential applications in medical research, particularly in the field of cancer therapy. Arsine, dimethylvinyl- has been shown to induce apoptosis (programmed cell death) in cancer cells and has been suggested as a potential chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of Arsine, dimethylvinyl- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of cellular respiration. Arsine, dimethylvinyl- has been shown to induce oxidative stress in cells, leading to the production of ROS and the activation of apoptotic pathways. Arsine, dimethylvinyl- has also been shown to inhibit mitochondrial respiration, leading to a decrease in ATP production and cell death.

Biochemical and Physiological Effects

Arsine, dimethylvinyl- is highly toxic and can cause severe damage to the body's organs and tissues. Inhalation of Arsine, dimethylvinyl- can cause respiratory distress, chest pain, and pulmonary edema. Arsine, dimethylvinyl- can also cause damage to the liver, kidneys, and central nervous system. Ingestion of Arsine, dimethylvinyl- can cause nausea, vomiting, abdominal pain, and diarrhea.

Vorteile Und Einschränkungen Für Laborexperimente

Arsine, dimethylvinyl- is a highly reactive reagent that can be used in a variety of organic synthesis reactions. Arsine, dimethylvinyl- is also relatively inexpensive and easy to handle. However, due to its toxic nature, Arsine, dimethylvinyl- must be handled with extreme care and in a well-ventilated area. Arsine, dimethylvinyl- is also highly flammable and can pose a fire hazard if not handled properly.

Zukünftige Richtungen

There are several potential future directions for the study of Arsine, dimethylvinyl-. One area of research is the development of new synthetic methods for the preparation of Arsine, dimethylvinyl- and its derivatives. Another area of research is the investigation of Arsine, dimethylvinyl-'s potential applications in cancer therapy and other medical applications. Finally, there is a need for further research into the mechanism of action of Arsine, dimethylvinyl- and its effects on cellular processes.

Conclusion

In conclusion, Arsine, dimethylvinyl- is a highly toxic gas that is widely used in the semiconductor industry and in organic synthesis. Despite its toxic nature, Arsine, dimethylvinyl- has been extensively studied for its potential applications in medical research, particularly in the field of cancer therapy. Arsine, dimethylvinyl-'s mechanism of action involves the generation of reactive oxygen species and the inhibition of cellular respiration. Arsine, dimethylvinyl- has several advantages and limitations for use in lab experiments, and there are several potential future directions for its study.

Synthesemethoden

Arsine, dimethylvinyl- is typically synthesized by the reaction of vinylmagnesium bromide with trimethylarsine oxide. The reaction is carried out in anhydrous diethyl ether at low temperatures (-78°C) and under an inert atmosphere. The resulting product is purified by distillation under reduced pressure.

Eigenschaften

CAS-Nummer |

13652-14-7 |

|---|---|

Produktname |

Arsine, dimethylvinyl- |

Molekularformel |

C4H9As |

Molekulargewicht |

132.04 g/mol |

IUPAC-Name |

ethenyl(dimethyl)arsane |

InChI |

InChI=1S/C4H9As/c1-4-5(2)3/h4H,1H2,2-3H3 |

InChI-Schlüssel |

VSAHOCVUSNZZEQ-UHFFFAOYSA-N |

SMILES |

C[As](C)C=C |

Kanonische SMILES |

C[As](C)C=C |

Andere CAS-Nummern |

13652-14-7 |

Synonyme |

ethenyl-dimethyl-arsane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)